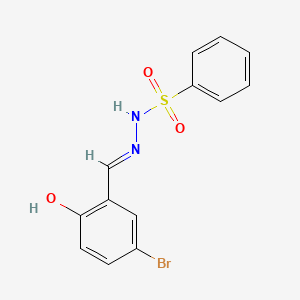

(E)-N'-(5-bromo-2-hidroxi-bencilideno)bencenosulfonohidrazida

Descripción general

Descripción

Shz-1 es un compuesto de sulfonil hidrazona permeable a las células, conocido por su capacidad para inducir la diferenciación cardíaca. Activa la diferenciación cardíaca a través de la inducción de genes como Nkx2.5. El compuesto tiene una fórmula química de C₁₃H₁₁BrN₂O₃S y un peso molecular de 355.2 g/mol .

Aplicaciones Científicas De Investigación

Shz-1 tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química de la sulfonil hidrazona.

Biología: Promueve la diferenciación cardíaca en células madre pluripotentes inducidas de ratón y células mononucleares de sangre periférica movilizadas humanas

Industria: Posibles aplicaciones en el desarrollo de terapias cardíacas y medicina regenerativa.

Análisis Bioquímico

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Shz-1 se sintetiza a través de una reacción que involucra 2-[(5-bromo-2-hidroxifenil)metileno]hidrazida y ácido bencensulfónico. Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido (DMSO) o el etanol absoluto, siendo el compuesto estable a -20 °C cuando se almacena adecuadamente . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis sigue los protocolos estándar de química orgánica para los compuestos de sulfonil hidrazona.

Análisis De Reacciones Químicas

Shz-1 experimenta diversas reacciones químicas, que incluyen:

Reducción: El compuesto puede reducirse, pero los reactivos y condiciones específicos no se detallan ampliamente en la literatura.

Sustitución: Shz-1 puede experimentar reacciones de sustitución, particularmente involucrando el átomo de bromo en su estructura.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Mecanismo De Acción

Shz-1 ejerce sus efectos activando la diferenciación cardíaca a través de la inducción de genes como Nkx2.5. Induce varios genes específicos del corazón, incluida la tropomiosina sarcomérica, y activa la expresión ectópica impulsada por el promotor TPM4 de axolotl en células C2C12 . Los objetivos moleculares y las vías implicadas incluyen la regulación de la expresión de microARN cardiogénico y la diferenciación de cardiomiocitos .

Comparación Con Compuestos Similares

Shz-1 se compara con otras moléculas pequeñas como el bis-peroxo-vanadio (bpV). Si bien ambos compuestos mejoran la diferenciación cardíaca, Shz-1 es único en su capacidad para inducir la expresión de marcadores específicos y el rendimiento de cardiomiocitos sin pérdida de viabilidad celular . Otros compuestos similares incluyen varios derivados de sulfonil hidrazona, cada uno con propiedades y aplicaciones distintas .

Propiedades

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMCLQLAWYKPRK-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326886-05-9 | |

| Record name | 326886-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

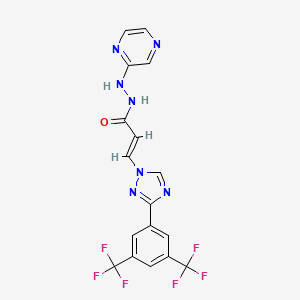

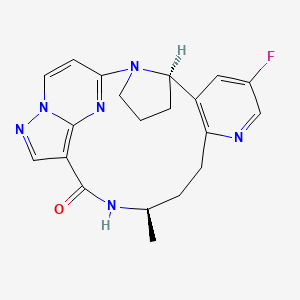

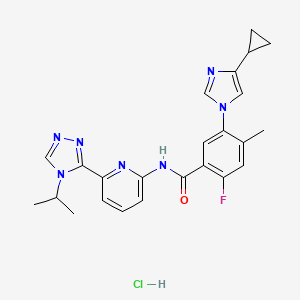

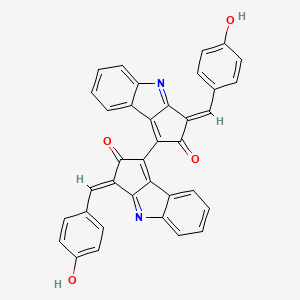

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)